n-(2-Aminoethyl)-2-(2-nitrobenzenesulfonamido)benzamide
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Overview
Description
n-(2-Aminoethyl)-2-(2-nitrobenzenesulfonamido)benzamide is a complex organic compound that features both amine and sulfonamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-(2-Aminoethyl)-2-(2-nitrobenzenesulfonamido)benzamide typically involves multi-step organic reactions. One possible route could involve the following steps:
Nitration: Introduction of a nitro group to a benzene ring.
Sulfonation: Addition of a sulfonyl group to the nitrobenzene derivative.
Amidation: Formation of the amide bond by reacting the sulfonyl derivative with an amine.
Amine Introduction: Introduction of the 2-aminoethyl group through nucleophilic substitution.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions (temperature, pressure, solvents), and purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amine.
Reduction: The nitro group can be reduced to an amine using reagents like hydrogen gas with a palladium catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Reduction: Conversion of the nitro group to an amine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
n-(2-Aminoethyl)-2-(2-nitrobenzenesulfonamido)benzamide could have several applications in scientific research:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as an enzyme inhibitor or in the study of biochemical pathways.
Medicine: Exploration as a potential drug candidate for various diseases.
Industry: Use in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action would depend on the specific application. For instance, if used as an enzyme inhibitor, the compound might bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Aminoethyl)-2-[(2-nitrophenyl)sulfonylamino]benzoic acid
- N-(2-Aminoethyl)-2-[(2-nitrophenyl)sulfonylamino]benzylamine
Uniqueness
n-(2-Aminoethyl)-2-(2-nitrobenzenesulfonamido)benzamide may have unique properties such as specific binding affinities, stability, or reactivity that distinguish it from similar compounds. These unique features could make it particularly valuable for certain applications in medicinal chemistry or materials science.
Properties
IUPAC Name |
N-(2-aminoethyl)-2-[(2-nitrophenyl)sulfonylamino]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O5S/c16-9-10-17-15(20)11-5-1-2-6-12(11)18-25(23,24)14-8-4-3-7-13(14)19(21)22/h1-8,18H,9-10,16H2,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEJODQUQHPOYOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCN)NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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